N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide
説明
特性
IUPAC Name |
2-phenoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBFLUXPPDFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Suzuki-Miyaura Cross-Coupling for Halogenated Intermediates
Palladium-catalyzed coupling enables introduction of aryl/heteroaryl groups to the pyrrolopyridine core. The patent WO2006063167A1 details:
Procedure :
- Charge 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol), phenylboronic acid (3.70 g, 30.5 mmol), K₂CO₃ (10.5 g, 76.1 mmol) into 253 mL dioxane/water (2.5:1).
- Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol).
- Heat at 80°C under N₂ for 12 hr.
- Acidify with 6N HCl, extract with ethyl acetate, purify via ion-exchange resin.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Yield (Analog) | 68–72% |
| Purity (HPLC) | >95% |
Cyclocondensation Route
Khaled et al. demonstrated pyrrolo[2,3-b]pyridine synthesis via acid-catalyzed cyclization:
Reaction Scheme :
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + Active methylene compound → 1H-Pyrrolo[2,3-b]pyridine
Optimized Conditions :
- Solvent: Acetic acid
- Catalyst: HCl (3–5 drops)
- Temperature: Reflux (110–118°C)
- Time: 4–6 hr
Advantages :
Side Chain Installation: Propylamine Functionalization
Nucleophilic Amination of Halopyrrolopyridines
Intermediate 1-(3-bromopropyl)-1H-pyrrolo[2,3-b]pyridine reacts with ammonia under Buchwald-Hartwig conditions:
Typical Protocol :
- Dissolve bromopropyl-pyrrolopyridine (10 mmol) in toluene (50 mL).
- Add Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), Cs₂CO₃ (30 mmol).
- Charge NH₃ (gas) at 100°C for 18 hr.
- Filter through Celite, concentrate, purify via flash chromatography.
Yield Optimization :
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| Cs₂CO₃ | 100 | 65 |
| KOtBu | 80 | 58 |
| NaHMDS | 60 | 42 |
Amide Coupling: Final Step Assembly
Carbodiimide-Mediated Coupling
React 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine with 2-phenoxypropanoic acid using EDCI/HOBt:
Procedure :
- Dissolve 2-phenoxypropanoic acid (1.2 eq) in DCM (20 mL).
- Add EDCI (1.5 eq), HOBt (1.5 eq), stir at 0°C for 15 min.
- Add amine (1.0 eq), DMAP (0.1 eq), stir at RT for 12 hr.
- Wash with 5% HCl, dry over Na₂SO₄, recrystallize from EtOAc/hexane.
Critical Parameters :
- Stoichiometric HOBt prevents racemization
- DMAP accelerates acylation
Yield Data :
| Acid Activation Method | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DCM | 85 |
| HATU/DIEA | DMF | 78 |
| DCC/DMAP | THF | 72 |
Alternative Routes and Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for exothermic amidation steps:
Benefits :
- Reduced reaction time (2 hr vs. 12 hr batch)
- Improved safety profile for scale-up
Enzymatic Amidations
Lipase-catalyzed coupling in non-aqueous media:
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane gradient
- HPLC : C18 column, acetonitrile/water + 0.1% TFA
Spectroscopic Validation
Key ¹H NMR Signals (CDCl₃) :
- Pyrrolopyridine H-3: δ 8.45 (d, J = 4.8 Hz)
- Propyl Chain CH₂N: δ 3.25 (t, J = 6.6 Hz)
- Phenoxy OCH₂: δ 4.50 (q, J = 6.9 Hz)
HRMS (ESI+) : Calculated for C₂₃H₂₄N₃O₂ [M+H]⁺: 374.1864 Observed: 374.1868
化学反応の分析
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a modulator of biological pathways, particularly those involving protein kinases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a range of biological activities, including antimicrobial and antitumor effects.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the phenoxypropanamide group. This unique structure contributes to its potent inhibitory activity against protein kinases and its potential as a therapeutic agent for cancer treatment .
生物活性
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is a synthetic compound belonging to the class of pyrrolopyridine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[2,3-b]pyridine moiety linked to a phenoxypropanamide group. Its molecular formula is , with a molecular weight of 373.4 g/mol. The structural characteristics contribute to its unique chemical properties and biological interactions.
This compound exhibits various biological activities through multiple mechanisms:
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases, which are enzymes that play critical roles in cellular signaling pathways. In particular, it has shown potential as a RET (rearranged during transfection) kinase inhibitor, which is significant in cancer treatment due to RET's involvement in oncogenesis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolopyridine compounds have exhibited antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Research : A study focused on the compound's ability to inhibit RET kinase activity demonstrated selective inhibition against both wild-type and mutant forms of the enzyme. This selectivity is crucial for developing targeted therapies for RET-driven cancers .
- Diabetes Management : Another research effort evaluated related compounds for their efficacy in lowering blood glucose levels, suggesting potential applications in managing diabetes and related metabolic disorders .
- Antileishmanial Efficacy : The compound's derivatives were tested for antileishmanial activity against visceral leishmaniasis, indicating its potential role in treating parasitic infections .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[2,3-b]pyridine Core : Cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
- Alkylation : The core structure is alkylated with a suitable agent to introduce the propyl chain.
- Amidation : Finally, the alkylated pyrrolo[2,3-b]pyridine is reacted with 2-phenoxypropanoic acid or its derivatives to form the desired amide .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Selective inhibition of RET kinase; potential for targeted cancer therapies |
| Antimicrobial | Exhibited antimicrobial properties; candidates for infectious disease treatment |
| Antileishmanial | Effective against visceral leishmaniasis; potential in parasitic infection therapy |
| Diabetes Management | Potential efficacy in lowering blood glucose levels |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis involves multi-step organic reactions, including the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization. Key steps include:
- Coupling reactions : Use of piperidine or ethanol as catalysts under controlled temperatures (0–5°C) to minimize side reactions .
- Amide bond formation : Reacting the pyrrolopyridine intermediate with phenoxypropanoyl chloride in anhydrous conditions.
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control (<10°C) during coupling, inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for intermediate:acylating agent).
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Analytical characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrrole NH at δ 11.2 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (theoretical vs. observed m/z) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
Q. What solvent systems and purification techniques optimize yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) for coupling steps; ethanol/water mixtures for recrystallization .
- Chromatography : Gradient elution (hexane:ethyl acetate 3:1 to 1:1) for intermediates; reversed-phase HPLC for final purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., phenoxy group → fluorinated or methylated variants) and assess changes in activity .
- Biological Assays : Test analogs in kinase inhibition assays (e.g., JAK2/STAT3 pathways) or cytotoxicity screens (IC₅₀ in cancer cell lines) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to kinase ATP pockets .
- Example SAR Table :
| Analog Substituent | Kinase Inhibition (% at 10 µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| Phenoxy (Parent) | 78% (JAK2) | 12.5 ± 1.2 |
| 4-Fluorophenoxy | 92% | 8.7 ± 0.9 |
| 2-Methylphenoxy | 65% | 18.3 ± 2.1 |
Q. What experimental strategies validate hypothesized kinase inhibition mechanisms?
- Methodological Answer :
- In Vitro Kinase Assays : Use recombinant kinases (e.g., JAK2) with ATP-Glo™ luminescence to quantify inhibition .
- Cellular Phosphorylation Analysis : Western blotting for phosphorylated STAT3 in treated vs. untreated cells .
- Mutagenesis Studies : Introduce point mutations (e.g., kinase ATP-binding residues) to confirm binding specificity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line origin, serum concentration, incubation time) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
- Off-Target Profiling : Screen compound against unrelated targets (e.g., GPCR panels) to rule out nonspecific effects .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
